Cas no 486-99-7 (1-Isoquinolinemethanol,1,2,3,4-tetrahydro-6,7-dimethoxy-, (1S)-)

486-99-7 structure
Nome do Produto:1-Isoquinolinemethanol,1,2,3,4-tetrahydro-6,7-dimethoxy-, (1S)-
1-Isoquinolinemethanol,1,2,3,4-tetrahydro-6,7-dimethoxy-, (1S)- Propriedades químicas e físicas
Nomes e Identificadores
-
- 1-Isoquinolinemethanol,1,2,3,4-tetrahydro-6,7-dimethoxy-, (1S)-
- CALYCOTOMINE
- (+/-) calycotomine
- (+/-)-calycotomine
- (+-)-(6,7-Dimethoxy-1,2,3,4-tetrahydro-[1]isochinolyl)-methanol
- (+-)-(6,7-dimethoxy-1,2,3,4-tetrahydro-[1]isoquinolyl)-methanol
- (+)-Calycotomine
- (6,7-dimethoxy-1,2,3,4-tetrahydro-1-isoquinolyl)methanol
- (6,7-Dimethoxy-1,2,3,4-tetrahydro-isoquinolin-1-yl)-methanol
- AA277
- AB31032
- AC1LCSPC
- CTK8A3375
- SureCN1817701
- 1-Isoquinolinemethanol,1,2,3,4-tetrahydro-6,7-dimethoxy-,(1S)-
- MFCD01863270
- 486-99-7
- [(1S)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl]methanol
- 1-Isoquinolinemethanol, 1,2,3,4-tetrahydro-6,7-dimethoxy-, (1S)-
- SCHEMBL3667523
-
- Inchi: InChI=1S/C12H17NO3/c1-15-11-5-8-3-4-13-10(7-14)9(8)6-12(11)16-2/h5-6,10,13-14H,3-4,7H2,1-2H3/t10-/m1/s1
- Chave InChI: JVLGDDNDVOSMSI-SNVBAGLBSA-N
- SMILES: OC[C@@H]1C2C=C(C(OC)=CC=2CCN1)OC
Propriedades Computadas
- Massa Exacta: 223.12091
- Massa monoisotópica: 223.121
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 2
- Contagem de aceitadores de ligações de hidrogénio: 4
- Contagem de Átomos Pesados: 16
- Contagem de Ligações Rotativas: 3
- Complexidade: 224
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 1
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- Superfície polar topológica: 50.7A^2
- XLogP3: 0.6
Propriedades Experimentais
- Ponto de Fusão: 135-139 °C
- PSA: 50.72
- LogP: 1.21170
1-Isoquinolinemethanol,1,2,3,4-tetrahydro-6,7-dimethoxy-, (1S)- Informações de segurança
- Instrução de Segurança: 24/25
1-Isoquinolinemethanol,1,2,3,4-tetrahydro-6,7-dimethoxy-, (1S)- Literatura Relacionada
-
1. NotesWilliam Bradley,K. H. Shah,A. R. Battersby,T. P. Edwards,E. B. McCall,B. B. Millward,D. Güren,T. Urbański,Ernst D. Bergmann,Zvi Pelchowicz J. Chem. Soc. 1959 1908
-
Mikiko Sodeoka,Yoshitaka Hamashima Chem. Commun. 2009 5787
-
Wangsheng Liu,Shasha Liu,Ruiwen Jin,Hao Guo,Jinbo Zhao Org. Chem. Front. 2015 2 288
-
4. 698. Ipecacuanha alkaloids. Part VI. The absolute stereochemistry at position 1 of emetine by chemical correlation with the natural amino-acidsA. R. Battersby,R. Binks,T. P. Edwards J. Chem. Soc. 1960 3474
-
Md. Moaz Ahmed Asif,Susmita Roy Lisa,Nazmul Qais RSC Adv. 2023 13 11010
486-99-7 (1-Isoquinolinemethanol,1,2,3,4-tetrahydro-6,7-dimethoxy-, (1S)-) Produtos relacionados
- 493-48-1(Isoquinoline,1,2,3,4-tetrahydro-6,7-dimethoxy-1-methyl-, (1S)-)
- 4356-47-2((6,7-Dimethoxy-1,2,3,4-tetrahydro-isoquinolin-1-yl)-methanol)
- 878731-33-0(1,7-dimethyl-3-(2-phenylethyl)-8-(propan-2-yl)-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione)
- 2138508-63-9(2-(4-amino-1H-1,2,3-triazol-1-yl)-N-(2-methylpropyl)propanamide)
- 898413-75-7(N-1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-ylcyclopropanecarboxamide)
- 2229013-94-7(1-(1-chloroisoquinolin-3-yl)-2,2,2-trifluoroethan-1-one)
- 1355197-11-3(1-[6-(4-Methyl-piperazin-1-yl)-pyridin-3-yl]-propan-1-one)
- 634163-15-8(ethyl (2S)-2-{(4-chlorophenyl)methylamino}propanoate)
- 2172435-28-6(2-({2-(aminomethyl)-3-methylbutylsulfanyl}methyl)-5-chlorofuran)
- 302554-79-6(2,2'-Bi[9,9-dioctyl-9H-fluorene])
Fornecedores recomendados
Zouping Mingyuan Import and Export Trading Co., Ltd
Membro Ouro
CN Fornecedor
Reagente

Synrise Material Co. Ltd.
Membro Ouro
CN Fornecedor
A granel

Taian Jiayue Biochemical Co., Ltd
Membro Ouro
CN Fornecedor
A granel

Suzhou Senfeida Chemical Co., Ltd
Membro Ouro
CN Fornecedor
A granel

Taizhou Jiayin Chemical Co., Ltd
Membro Ouro
CN Fornecedor
A granel
